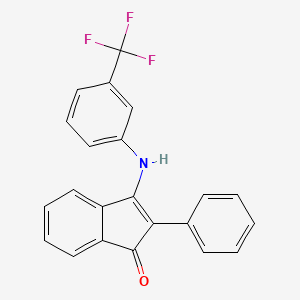

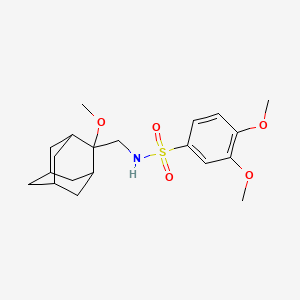

![molecular formula C15H11FN2OS B2377588 N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzenecarboxamide CAS No. 306980-86-9](/img/structure/B2377588.png)

N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzenecarboxamide, also known as MRTX849, is a small molecule inhibitor that targets KRAS G12C, a mutation found in various cancers. KRAS G12C is a commonly mutated form of the KRAS gene, which is responsible for cell growth and division. The mutation causes the KRAS protein to be constantly active, leading to uncontrolled cell growth and cancer development. MRTX849 works by binding to the KRAS G12C protein, inhibiting its activity and potentially stopping cancer growth.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The 1,3,4-thiadiazole nucleus, present in this compound, has been a focus of intense investigation due to its diverse pharmacological activities. These include fungicidal, insecticidal, bactericidal, herbicidal, anti-tumor, antituberculosis, and anti-inflammatory properties . Researchers have explored derivatives of 1,3,4-thiadiazole compounds for potential drug candidates. The compound’s N–C–S linkage contributes to its biological activity.

Schiff Base Chemistry

Organic compounds containing Schiff bases are of increasing interest in medicinal chemistry. Schiff bases exhibit various biological properties, such as antifungal, antibacterial, antiparasitic, anti-inflammatory, analgesic, and antitumoral activities . The compound’s structure includes a Schiff base moiety, which makes it relevant in this context.

Microwave-Assisted Synthesis

The rapid and efficient microwave-assisted synthesis method for preparing 1,3,4-thiadiazole Schiff base derivatives has advantages over conventional heating methods. It reduces reaction times significantly, from days or hours to minutes or even seconds. Researchers have used this technique to synthesize compounds like N-(substituted benzylidene)-5-(substituted phenyl)-1,3,4-thiadiazol-2-amine .

Cyanoacetamide Derivatives

Cyanoacetamide derivatives, including the compound , play a role in building various organic heterocycles. Their synthetic utility contributes to the development of potential chemotherapeutic agents .

Thiophene Derivatives

Thiophene derivatives, which share some structural features with the compound, have therapeutic importance. They exhibit antimicrobial, analgesic, anti-inflammatory, antihypertensive, and antitumor activities. Additionally, thiophenes find applications in material science, such as in the fabrication of light-emitting diodes .

properties

IUPAC Name |

N-(3-cyano-4-methylsulfanylphenyl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2OS/c1-20-14-7-6-13(8-11(14)9-17)18-15(19)10-2-4-12(16)5-3-10/h2-8H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZHOHJJYRNIGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzenecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3-[(2-phenylethyl)amino]propanoate](/img/structure/B2377507.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2377508.png)

![tert-butyl 4-(hydroxymethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2377509.png)

![N-methyl-N-[(pyridin-4-yl)methyl]guanidine hydrochloride](/img/structure/B2377511.png)

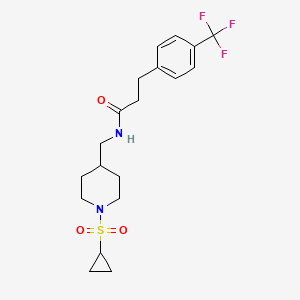

![1-[4-(3-Chlorophenyl)piperazino]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2377513.png)

![1-[3-(Trifluoromethyl)phenyl]pyrazole-4-sulfonyl fluoride](/img/structure/B2377517.png)

![methyl 2-(8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2377519.png)

![4-Chloro-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanenitrile](/img/structure/B2377520.png)